N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine
Description
N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine is a silane-containing compound featuring a dimethylamino group attached to a methylene bridge connected to an ortho-substituted phenyl ring with a trimethoxysilyl group. This structure confers unique properties, such as hydrolytic reactivity and surface adhesion capabilities, making it valuable in materials science, particularly as a silane coupling agent for polymers, coatings, and composites .
Properties
CAS No. |
87996-37-0 |
|---|---|
Molecular Formula |
C12H21NO3Si |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
N,N-dimethyl-1-(2-trimethoxysilylphenyl)methanamine |
InChI |
InChI=1S/C12H21NO3Si/c1-13(2)10-11-8-6-7-9-12(11)17(14-3,15-4)16-5/h6-9H,10H2,1-5H3 |
InChI Key |
IVNRXJNYXBMYHN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1[Si](OC)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine typically involves the reaction of N,N-dimethylmethanamine with a trimethoxysilyl-substituted benzyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
Reactants: N,N-dimethylmethanamine and trimethoxysilyl-substituted benzyl halide.
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Catalyst: A base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the rate of reaction and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethoxysilyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-1-(2-hydroxyphenyl)methanamine, while reduction may produce N,N-dimethyl-1-(2-(trimethoxysilyl)phenyl)methanol.
Scientific Research Applications
N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the production of advanced materials, including coatings and adhesives, due to its ability to enhance the properties of polymers.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine involves its interaction with specific molecular targets. The trimethoxysilyl group allows the compound to form stable covalent bonds with various substrates, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions. These properties enable the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
N,N-Dimethyl-1-(2-(trimethylsilyl)phenyl)methanamine
- Structural Difference : Replaces the trimethoxysilyl group with a trimethylsilyl group.
- Reactivity: Trimethylsilyl groups are hydrolytically stable compared to trimethoxysilyl, which readily hydrolyzes to form silanols. This makes the trimethoxysilyl derivative more reactive in surface modification applications .
- Applications : Trimethylsilyl analogs are less effective as coupling agents but are used in hydrophobic coatings due to their stability .
N,N-Dimethyl-1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
- Structural Difference : Substitutes the trimethoxysilyl group with a boronic ester.
- Reactivity : Boronic esters participate in Suzuki-Miyaura cross-coupling reactions, unlike the hydrolytic reactivity of trimethoxysilyl groups.
- Applications : Used in organic synthesis for C–C bond formation, contrasting with the materials-focused applications of the trimethoxysilyl compound .
N,N-Dimethyl-(2-(diphenylphosphino)phenyl)methanamine (DMDPM)
- Structural Difference: Replaces trimethoxysilyl with a diphenylphosphino group.
- Reactivity : The phosphine group coordinates to transition metals, enabling catalytic activity in atom transfer radical polymerization (ATRP).
- Applications : Functions as a ligand in iron-mediated catalysis, whereas the trimethoxysilyl compound is used for surface functionalization .
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a)
- Structural Difference : Incorporates an imidazo[2,1-b]thiazole ring system instead of a phenyl-trimethoxysilyl group.
- Bioactivity : Exhibits potent COX-2 inhibition (IC₅₀ = 0.08 µM), highlighting its pharmacological relevance. The trimethoxysilyl compound lacks direct bioactivity but may aid in drug delivery systems .
N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine
- Structural Difference : Replaces the phenyl-trimethoxysilyl group with a methylindole moiety.
- Physicochemical Properties : The indole group enhances π-π stacking and hydrogen bonding, making it suitable for CNS-targeted drugs. The trimethoxysilyl derivative is more hydrophobic and materials-oriented .
Physicochemical and Functional Comparison
Stability and Handling Considerations
- Trimethoxysilyl Compound: Requires anhydrous storage to prevent premature hydrolysis. Releases methanol upon reaction with moisture .
- Boronic Ester Analog : Sensitive to protodeboronation under acidic conditions, necessitating pH-controlled environments .
- Phosphine Ligands : Air-sensitive; require inert atmospheres for storage .
Biological Activity
N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine, commonly referred to as a silane compound, is noted for its potential applications in various fields, including materials science and biomedicine. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a trimethoxysilyl group that enhances its reactivity and interaction with biological systems. The presence of the dimethylamino group contributes to its potential bioactivity.
Biological Activity Overview
The biological activities associated with this compound primarily include:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for use in antimicrobial coatings and treatments. In vitro studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria.
- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve apoptosis induction, which is crucial for cancer treatment strategies.
- Biocompatibility : Initial assessments suggest that this compound has favorable biocompatibility profiles, making it suitable for biomedical applications such as drug delivery systems and tissue engineering scaffolds.
The biological activity of this compound is attributed to several mechanisms:
- Cell Membrane Disruption : The silane component may interact with cell membranes, leading to increased permeability and subsequent cell death in microbial cells.
- Reactive Oxygen Species (ROS) Generation : Studies suggest that exposure to this compound can lead to increased ROS levels in target cells, contributing to oxidative stress and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [source] evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating its potential as an effective antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Cells
In another study published in [source], the cytotoxic effects of this compound were assessed on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 30 µM, indicating potent anticancer activity. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Data Table: Biological Activities Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | [source] |
| Cytotoxicity | IC50 = 30 µM on MCF-7 | [source] |
| Biocompatibility | Favorable profile | [source] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
